molecular formula C10H20N4 B13621720 2-(3-Ethyl-1-methyl-1h-1,2,4-triazol-5-yl)pentan-2-amine

2-(3-Ethyl-1-methyl-1h-1,2,4-triazol-5-yl)pentan-2-amine

Cat. No.: B13621720
M. Wt: 196.29 g/mol
InChI Key: AUXZOAQWXBUXBJ-UHFFFAOYSA-N
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Description

2-(3-Ethyl-1-methyl-1H-1,2,4-triazol-5-yl)pentan-2-amine is a chemical compound that belongs to the class of triazoles. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This particular compound is characterized by the presence of an ethyl and a methyl group attached to the triazole ring, as well as a pentan-2-amine side chain. Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Ethyl-1-methyl-1H-1,2,4-triazol-5-yl)pentan-2-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of 3-ethyl-1-methyl-1H-1,2,4-triazole with a suitable amine derivative. The reaction is usually carried out in the presence of a catalyst and under reflux conditions to ensure complete cyclization.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process typically includes purification steps such as crystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

2-(3-Ethyl-1-methyl-1H-1,2,4-triazol-5-yl)pentan-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The triazole ring can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Electrophilic reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole oxides, while substitution reactions can produce various substituted triazoles.

Scientific Research Applications

2-(3-Ethyl-1-methyl-1H-1,2,4-triazol-5-yl)pentan-2-amine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of 2-(3-Ethyl-1-methyl-1H-1,2,4-triazol-5-yl)pentan-2-amine involves its interaction with specific molecular targets. The triazole ring can form hydrogen bonds with various biological targets, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1H-1,2,4-Triazole: A basic triazole compound without the ethyl and methyl substitutions.

    3-Ethyl-1H-1,2,4-triazole: Similar structure but lacks the pentan-2-amine side chain.

    1-Methyl-1H-1,2,4-triazole: Similar structure but lacks the ethyl group and pentan-2-amine side chain.

Uniqueness

2-(3-Ethyl-1-methyl-1H-1,2,4-triazol-5-yl)pentan-2-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both ethyl and methyl groups, along with the pentan-2-amine side chain, makes it a versatile compound for various applications.

Properties

Molecular Formula

C10H20N4

Molecular Weight

196.29 g/mol

IUPAC Name

2-(5-ethyl-2-methyl-1,2,4-triazol-3-yl)pentan-2-amine

InChI

InChI=1S/C10H20N4/c1-5-7-10(3,11)9-12-8(6-2)13-14(9)4/h5-7,11H2,1-4H3

InChI Key

AUXZOAQWXBUXBJ-UHFFFAOYSA-N

Canonical SMILES

CCCC(C)(C1=NC(=NN1C)CC)N

Origin of Product

United States

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